molecular formula C12H9BrClNO B8770849 3-bromo-4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one CAS No. 917969-65-4

3-bromo-4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one

Cat. No.: B8770849
CAS No.: 917969-65-4
M. Wt: 298.56 g/mol
InChI Key: HKABEZOVDARZGJ-UHFFFAOYSA-N
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Description

3-bromo-4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C12H9BrClNO and its molecular weight is 298.56 g/mol. The purity is usually 95%.
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Properties

CAS No.

917969-65-4

Molecular Formula

C12H9BrClNO

Molecular Weight

298.56 g/mol

IUPAC Name

3-bromo-4-(4-chlorophenyl)-6-methyl-1H-pyridin-2-one

InChI

InChI=1S/C12H9BrClNO/c1-7-6-10(11(13)12(16)15-7)8-2-4-9(14)5-3-8/h2-6H,1H3,(H,15,16)

InChI Key

HKABEZOVDARZGJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)Br)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one (0.44 g, 2.0 mmol) in methanol (30 mL) was refluxed until a clear solution formed. The solution was allowed to cool to 40° C., then NBS (285 mg, 1.6 mmol) was added in small portions over 30 min. After completion of the addition, analysis by HPLC/MS indicated about 40% of the starting 4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one remained. Additional NBS (142 mg, 0.8 mmol) was added in portions over 10 min. The reaction mixture was stirred at room temperature for 1 h, then concentrated under reduced pressure. The residue was triturated with a mixture of water (50 mL) and EtOAc (50 mL), and filtered to obtain a solid product which contained mainly the regioisomeric bromide, 5-bromo-4-(4-chlorophenyl)-6-methylpyridin-2(1H)-one. The filtrate was extracted with EtOAc (30 mL×3). The combined extracts were washed with aqueous saturated NaCl solution, dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified using a silica gel cartridge (80 g) eluted with a gradient of EtOAc (30-100%) in hexanes to afford 280 mg (47%) of the title product as a white solid. HPLC/MS: retention time=3.15 min, [M+H]+=298.0.
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
285 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
142 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
47%

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